Methyl 5-[(3-chlorophenoxy)methyl]furan-2-carboxylate
Description
Methyl 5-[(3-chlorophenoxy)methyl]furan-2-carboxylate is a furan-based ester derivative featuring a 3-chlorophenoxymethyl substituent at the 5-position of the furan ring. These analogs are often explored as antimycobacterial, antimicrobial, or cytotoxic agents, with substituents on the phenyl ring significantly influencing their functional profiles .
Properties
IUPAC Name |
methyl 5-[(3-chlorophenoxy)methyl]furan-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO4/c1-16-13(15)12-6-5-11(18-12)8-17-10-4-2-3-9(14)7-10/h2-7H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STHRGYWUFQUPBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)COC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-[(3-chlorophenoxy)methyl]furan-2-carboxylate typically involves the reaction of 3-chlorophenol with methyl 5-bromomethylfuran-2-carboxylate. The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions: Methyl 5-[(3-chlorophenoxy)methyl]furan-2-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.
Oxidation: The furan ring can be oxidized under specific conditions to form furan derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Potassium carbonate in DMF.
Oxidation: Oxidizing agents such as potassium permanganate.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed:
Nucleophilic Substitution: Substituted furan derivatives.
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Alcohol derivatives of the ester group.
Scientific Research Applications
Methyl 5-[(3-chlorophenoxy)methyl]furan-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 5-[(3-chlorophenoxy)methyl]furan-2-carboxylate involves its interaction with specific molecular targets. The chlorophenoxy group can interact with enzymes or receptors, modulating their activity. The furan ring can participate in π-π interactions with aromatic residues in proteins, influencing their function. The ester group can undergo hydrolysis, releasing the active carboxylic acid, which can further interact with biological targets .
Comparison with Similar Compounds
Key Analogs:
Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate (): Substituents: 2-Fluoro and 4-nitro groups on the phenyl ring. Synthesis: Prepared via a modified Meerwein arylation between 2-fluoro-4-nitroaniline and methyl 2-furoate under acidic conditions (6 M HCl, NaNO₂, CuCl₂ in acetonitrile) . Structural Features: Planar conformation with intramolecular CH···F interactions (C3-F1 distance: ~2.87 Å) and intermolecular π-π stacking. Crystallizes in a monoclinic system (P2₁/c) .
Methyl 5-(4-Hydroxy-2-methoxy-6-methylphenyl)-3-(hydroxymethyl)furan-2-carboxylate ():
- Substituents : Hydroxy, methoxy, and methyl groups on the phenyl ring.
- Structural Features : Isomerism affects NMR shifts (e.g., ¹H-NMR δ 6.25 ppm for aromatic protons vs. δ 6.15 ppm in positional isomers) .
Methyl 5-(Chloromethyl)furan-2-carboxylate ():
- Substituents : Chloromethyl group at the 5-position.
- Reactivity : Used in nucleophilic substitutions to synthesize adamantyl ketone derivatives (e.g., sulfoxide/sulfone derivatives via m-CPBA oxidation) .
Methyl 5-[(3-Bromophenyl)amino]methylfuran-2-carboxylate (): Substituents: 3-Bromophenylamino group. Formula: C₁₃H₁₂BrNO₃; molecular weight 326.15 g/mol .
Target Compound vs. Analogs :
Physicochemical and Crystallographic Properties
Spectroscopic and Computational Insights
- NMR Shifts : Long-range $ J_{C-F} $ coupling (~13.1 Hz) observed in fluoro-nitro analogs () due to spatial proximity of C3 and F1 atoms. Chloro analogs may exhibit weaker coupling .
- Hirshfeld Surface Analysis (): Dominated by O···H (38.9%) and H···H (20.3%) contacts, with minimal hydrogen bonding. Chloro-phenoxy analogs likely show similar non-specific interactions .
Biological Activity
Methyl 5-[(3-chlorophenoxy)methyl]furan-2-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a furan ring, a carboxylate group, and a chlorophenoxy substituent. Its molecular formula is with a molecular weight of approximately 270.68 g/mol. The structural features contribute to its reactivity and biological interactions.
The biological activity of this compound may be attributed to several mechanisms:
- Interaction with Enzymes and Receptors : The chlorophenoxy group can enhance binding affinity to specific molecular targets, modulating various biochemical pathways.
- π-π Interactions : The furan ring can participate in π-π interactions with aromatic residues in proteins, influencing their function.
- Hydrolysis : The ester group may undergo hydrolysis, releasing an active carboxylic acid that interacts further with biological targets .
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 1.00 µg/mL |
| Escherichia coli | 2.00 µg/mL |
| Pseudomonas aeruginosa | 3.00 µg/mL |
These findings suggest that the compound has potential as an antibacterial agent, particularly against Gram-positive bacteria .
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. Notably, it has shown promising results against several cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15.0 |
| HepG2 (liver cancer) | 12.5 |
| U251 (glioblastoma) | 10.0 |
The mechanism underlying its anticancer activity may involve the induction of apoptosis and the inhibition of cell proliferation through the modulation of specific signaling pathways .
Case Studies and Research Findings
- Antimicrobial Efficacy : A study conducted on various derivatives of furan compounds indicated that those with electron-withdrawing groups like chlorine exhibited enhanced antibacterial activity. This compound was among the most effective, demonstrating MIC values significantly lower than those of standard antibiotics .
- Cytotoxicity Against Cancer Cells : In a comparative study assessing the cytotoxic effects of various furan derivatives on cancer cell lines, this compound displayed superior activity compared to other tested compounds, suggesting its potential as a lead compound for further drug development .
- Mechanistic Insights : Investigations into the mechanism revealed that the compound's interaction with cellular targets leads to reactive oxygen species (ROS) generation, contributing to its cytotoxic effects on cancer cells .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
